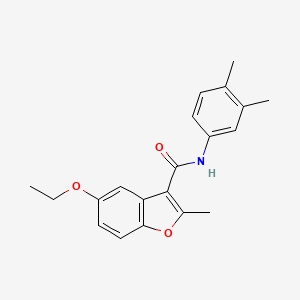

N-(3,4-dimethylphenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide

Description

N-(3,4-dimethylphenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide is a synthetic benzofuran derivative characterized by a substituted benzofuran core linked to a 3,4-dimethylphenyl group via a carboxamide bridge. The molecule features ethoxy and methyl substituents at positions 5 and 2 of the benzofuran ring, respectively.

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c1-5-23-16-8-9-18-17(11-16)19(14(4)24-18)20(22)21-15-7-6-12(2)13(3)10-15/h6-11H,5H2,1-4H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKZPMLYSYPLTJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=CC(=C(C=C3)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide typically involves multiple steps:

-

Formation of the Benzofuran Core: : The benzofuran core can be synthesized through the cyclization of appropriate precursors. One common method involves the use of 2-hydroxybenzaldehyde derivatives and ethyl acetoacetate under acidic conditions to form the benzofuran ring.

-

Introduction of Substituents: : The ethoxy and methyl groups can be introduced through alkylation reactions. For example, ethylation can be achieved using ethyl iodide in the presence of a base like potassium carbonate.

-

Amidation Reaction: : The final step involves the formation of the carboxamide group. This can be done by reacting the benzofuran derivative with 3,4-dimethylaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring. Common oxidizing agents include potassium permanganate or chromium trioxide.

-

Reduction: : Reduction reactions can target the carboxamide group, converting it to an amine. Reducing agents like lithium aluminum hydride (LiAlH4) are typically used.

-

Substitution: : The benzofuran ring can undergo electrophilic aromatic substitution reactions. For example, nitration can be performed using a mixture of nitric acid and sulfuric acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitric acid and sulfuric acid for nitration.

Major Products

Oxidation: Formation of carboxylic acids from methyl groups.

Reduction: Formation of amines from the carboxamide group.

Substitution: Introduction of nitro groups on the benzofuran ring.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a benzofuran core, which is known for its diverse biological activities. Its structure includes a carboxamide functional group, which contributes to its solubility and interaction with biological targets. The presence of the ethoxy and dimethylphenyl groups enhances its lipophilicity, potentially improving its bioavailability.

Anticancer Activity

Research indicates that compounds similar to N-(3,4-dimethylphenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide exhibit significant anticancer properties. A study highlighted the compound's ability to induce apoptosis in cancer cells through the modulation of apoptotic pathways. This mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins, making it a candidate for further development in cancer therapies .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in preclinical models. It appears to inhibit the release of pro-inflammatory cytokines, thereby suggesting potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Neuroprotective Properties

Preliminary studies suggest that this compound may offer neuroprotective benefits by mitigating oxidative stress and neuronal cell death. This property could be valuable in developing treatments for neurodegenerative disorders like Alzheimer's disease .

Organic Electronics

The unique electronic properties of benzofuran derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to form stable thin films can enhance charge transport properties, making it a candidate for further exploration in this field .

Polymer Chemistry

In polymer science, this compound can be utilized as a monomer or additive to improve the thermal stability and mechanical properties of polymers. Its incorporation into polymer matrices may lead to materials with enhanced durability and resistance to environmental degradation .

Case Studies

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity. For example, it could inhibit an enzyme’s activity by binding to its active site or alter receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of benzofuran-3-carboxamides. Below is a systematic comparison with analogs, focusing on structural variations, physicochemical properties, and functional implications.

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Effects: The 5-ethoxy group in the target compound may confer metabolic stability compared to analogs with smaller substituents (e.g., 5-methyl). Ethoxy groups are known to resist oxidative degradation better than methoxy groups .

Crystallographic Analysis: Structural determination of such compounds often employs tools like SHELXL (for refinement) and ORTEP-3 (for visualization), as noted in crystallographic methodologies . These programs enable precise comparison of bond lengths, angles, and intermolecular interactions, which are critical for understanding stability and reactivity.

Physicochemical Properties :

- While specific data (e.g., logP, solubility) for the target compound are unavailable in the provided evidence, analogs with chlorophenyl or methoxyphenyl groups exhibit measurable differences in lipophilicity and bioavailability, suggesting that the 3,4-dimethylphenyl group may reduce solubility but improve membrane permeability.

Research Findings and Methodological Context

- Structural Analysis : The compound’s crystallographic data (if available) would likely be refined using SHELXL , a program optimized for small-molecule structures . Comparative studies with analogs could reveal conformational differences in the benzofuran core or carboxamide linkage.

- For example, substituents like ethoxy and methyl groups are associated with improved pharmacokinetic profiles in related molecules .

Biological Activity

N-(3,4-dimethylphenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the benzofuran class of heterocycles, characterized by a benzene ring fused to a furan ring. The specific structural features include:

- Ethoxy group at the 5-position.

- Dimethyl substitution on the phenyl ring.

- Carboxamide functional group at the 3-position.

This unique combination of substituents contributes to its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

- Inhibition of Enzymatic Activity : Many benzofuran derivatives act as inhibitors of specific enzymes involved in cancer progression and inflammation.

- Antioxidant Activity : The presence of ethoxy and dimethyl groups may enhance its ability to scavenge free radicals, contributing to its protective effects against oxidative stress.

- Modulation of Signal Transduction Pathways : Some studies suggest that these compounds can influence pathways such as NF-kB and MAPK, which are critical in cancer cell proliferation and survival.

Anticancer Properties

Several studies have highlighted the anticancer potential of benzofuran derivatives. For instance:

- A study demonstrated that related compounds showed significant cytotoxicity against various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancers. The compound exhibited a GI50 value lower than standard chemotherapeutics, indicating potent activity .

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Research indicates that benzofuran derivatives can exhibit activity against a range of pathogens, including bacteria and fungi. However, specific data on this compound remains limited.

Case Studies

- In Vitro Studies :

- In Vivo Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.